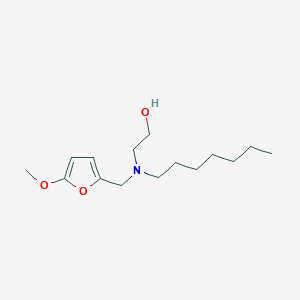![molecular formula C19H20O4 B12901616 Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl- CAS No. 87125-64-2](/img/structure/B12901616.png)
Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound, in particular, features a unique structure with two furan rings connected by a methylene bridge to a 3,4-dimethoxyphenyl group, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions. The reaction proceeds through the formation of a methylene bridge, linking the two furan rings to the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, especially at the 2-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furan derivatives.
科学的研究の応用
5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) involves its interaction with various molecular targets. The compound’s furan rings and methoxy groups allow it to participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and microbial cell wall disruption.
類似化合物との比較
Similar Compounds
5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-furan): Similar structure but without the methyl groups on the furan rings.
3,4-Dimethoxybenzylidene-2-methylfuran: Contains only one furan ring.
Bis(3,4-dimethoxyphenyl)methane: Lacks the furan rings.
Uniqueness
5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) is unique due to the presence of two furan rings and the methylene bridge, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and biological research.
特性
CAS番号 |
87125-64-2 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H20O4/c1-12-5-8-16(22-12)19(17-9-6-13(2)23-17)14-7-10-15(20-3)18(11-14)21-4/h5-11,19H,1-4H3 |
InChIキー |
CZQFZCGMDNUGRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(C2=CC(=C(C=C2)OC)OC)C3=CC=C(O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


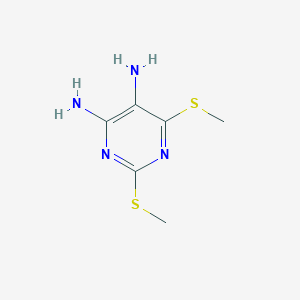

![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)


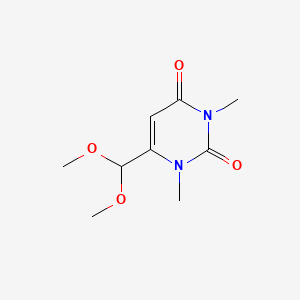
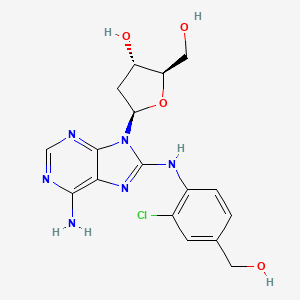
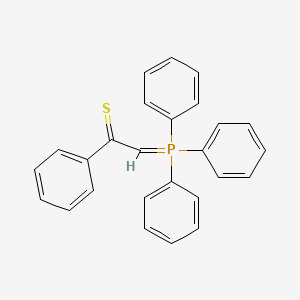
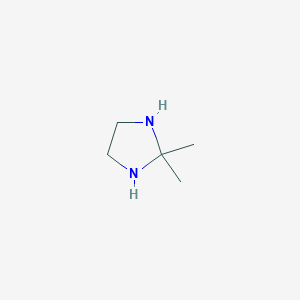
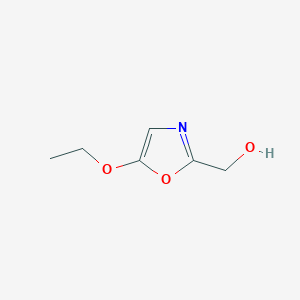
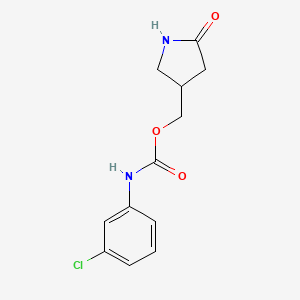
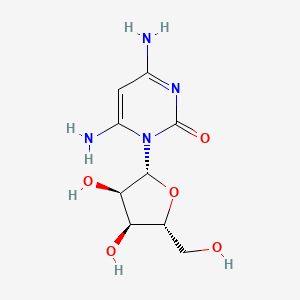
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)
